methyl 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
Overview
Description
Methyl 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound with a molecular formula of C9H8BrNO2S. This compound is part of the thieno[3,2-b]pyrrole family, which is known for its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate typically involves the alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with methyl iodide and allyl, propargyl, or benzyl bromides in the presence of sodium hydride . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Acylation and Alkylation: The compound can be acylated or alkylated to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
Methyl 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various biologically active molecules, including potential drug candidates.
Material Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibitors and other biological processes.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
- Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
- Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Uniqueness
Methyl 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is unique due to the presence of both a bromine atom and a methyl group on the thieno[3,2-b]pyrrole ring. This combination of substituents can significantly influence the compound’s reactivity and biological activity, making it a valuable scaffold for the development of new chemical entities .
Properties
IUPAC Name |
methyl 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2S/c1-4-7(10)8-6(14-4)3-5(11-8)9(12)13-2/h3,11H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUYKWCGGQXQOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)C=C(N2)C(=O)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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